4-Chlor-3-iodtoluol

Übersicht

Beschreibung

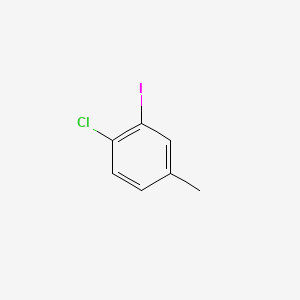

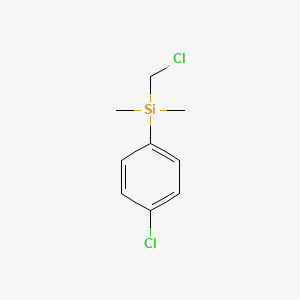

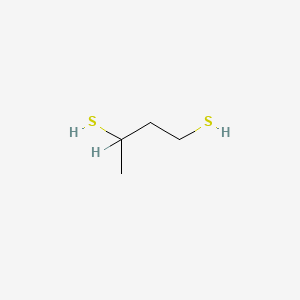

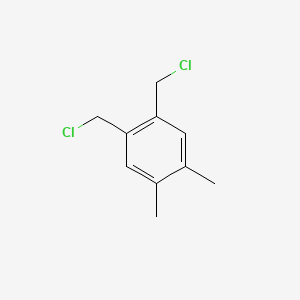

4-Chloro-3-iodotoluene is a useful research compound. Its molecular formula is C7H6ClI and its molecular weight is 252.48 g/mol. The purity is usually 95%.

The exact mass of the compound 4-Chloro-3-iodotoluene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157541. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloro-3-iodotoluene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-iodotoluene including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von organischen Verbindungen

4-Chlor-3-iodtoluol wird bei der Synthese verschiedener organischer Verbindungen verwendet. Es kann aufgrund des Vorhandenseins reaktiver Iod- und Chloratome als Ausgangsmaterial bei der Synthese komplexer Moleküle verwendet werden .

Pharmazeutische Forschung

In der pharmazeutischen Forschung kann this compound als Baustein bei der Synthese von pharmazeutischen Wirkstoffen verwendet werden. Das Vorhandensein von Halogenatomen macht es zu einer wertvollen Verbindung zur Herstellung von Kohlenstoff-Halogen-Bindungen, die in vielen Pharmazeutika weit verbreitet sind .

Materialwissenschaft

This compound kann in der Materialwissenschaft, insbesondere bei der Entwicklung neuer Materialien, eingesetzt werden. Die Halogenatome in der Verbindung können an verschiedenen Reaktionen teilnehmen, um Materialien mit gewünschten Eigenschaften zu bilden .

Proteomforschung

This compound wurde in der Proteomforschung erwähnt, was auf seine mögliche Verwendung bei der Untersuchung von Proteinen und deren Funktionen hindeutet .

Entwicklung von Farbstoffen und Pigmenten

Die Verbindung kann bei der Entwicklung von Farbstoffen und Pigmenten eingesetzt werden. Das Vorhandensein von Halogenatomen kann zur Farbe und Stabilität der Farbstoffe beitragen .

Katalysator in chemischen Reaktionen

This compound kann als Katalysator in bestimmten chemischen Reaktionen wirken. Zum Beispiel kann es in Palladium/Kupfer-katalysierten Sonogashira-Kreuzkupplungsreaktionen verwendet werden .

Wirkmechanismus

Target of Action

4-Chloro-3-iodotoluene is a halogenated aromatic compound . The primary targets of such compounds are often proteins or enzymes in the body, where they can form covalent bonds with amino acid residues, altering the protein’s function .

Mode of Action

Halogenated aromatic compounds generally act by forming covalent bonds with target proteins, which can lead to changes in the protein’s structure and function .

Biochemical Pathways

Halogenated aromatic compounds can potentially affect a wide range of biochemical pathways due to their ability to interact with various proteins and enzymes .

Pharmacokinetics

It is known that halogenated aromatic compounds are generally lipophilic, which can influence their absorption and distribution within the body . They are also often metabolized by the liver and excreted in the urine .

Result of Action

Halogenated aromatic compounds can potentially cause a wide range of effects due to their ability to interact with various proteins and enzymes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-3-iodotoluene. For instance, factors such as temperature, pH, and the presence of other chemicals can affect its stability and reactivity . Additionally, individual factors such as age, sex, health status, and genetic makeup can influence how a person responds to exposure to this compound .

Eigenschaften

IUPAC Name |

1-chloro-2-iodo-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClI/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDQRHMRIPMHPOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10178744 | |

| Record name | Benzene, 1-chloro-2-iodo-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2401-22-1 | |

| Record name | 1-Chloro-2-iodo-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2401-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-chloro-2-iodo-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002401221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2401-22-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157541 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-2-iodo-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(4-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B1597252.png)

![3-(4-BROMOPHENYL)-2H-BENZO[B][1,4]OXAZINE](/img/structure/B1597272.png)